

Application Notes: O-Desmethyl quinidine as a Cytochrome P450 2D6 Probe

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Compound of Interest

Compound Name: *O*-Desmethyl quinidine

Cat. No.: B15600916

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Introduction

Cytochrome P450 2D6 (CYP2D6) is a pivotal enzyme in human drug metabolism, responsible for the oxidative biotransformation of approximately 25% of clinically prescribed drugs. Its high degree of genetic polymorphism results in significant interindividual variability in metabolic capacity, which can lead to adverse drug reactions or therapeutic failures. Consequently, the *in vitro* characterization of CYP2D6 inhibition is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs).

Quinidine is a well-established, potent competitive inhibitor of CYP2D6 and is often used as a positive control inhibitor in clinical and preclinical DDI studies.^[1] **O-Desmethyl quinidine** is an active metabolite of quinidine. While it also inhibits CYP2D6, its potency is considerably lower than that of the parent compound.^[2] This document provides detailed protocols and data for utilizing **O-Desmethyl quinidine** in the characterization of CYP2D6 activity, primarily as a comparator or test inhibitor. The focus will be on standard *in vitro* inhibition assays where a known CYP2D6 substrate is used to measure the enzyme's activity in the presence of an inhibitor.

Quantitative Data: Inhibitory Potency

The inhibitory potential of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (K_i). The following table summarizes the reported inhibitory constants for quinidine and its metabolite, **O-Desmethyl quinidine**, against CYP2D6.

Compound	Parameter	Value (μM)	Substrate Used	System
Quinidine	Ki	0.013 - 0.034	Dextromethorphan	Yeast Microsomes / Recombinant
Ki	0.129	Dextromethorphan	Human Liver Microsomes	
O-Desmethyl quinidine	Ki	0.43 - 2.3	Dextromethorphan	Yeast Microsomes

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following protocol describes a standard *in vitro* assay to determine the IC₅₀ value of a test compound, such as **O-Desmethyl quinidine**, for CYP2D6-mediated metabolism. The protocol utilizes Dextromethorphan as the probe substrate, as its O-demethylation to Dextrorphan is a well-characterized CYP2D6-specific reaction.

Protocol 1: In Vitro CYP2D6 Inhibition Assay (IC₅₀ Determination)

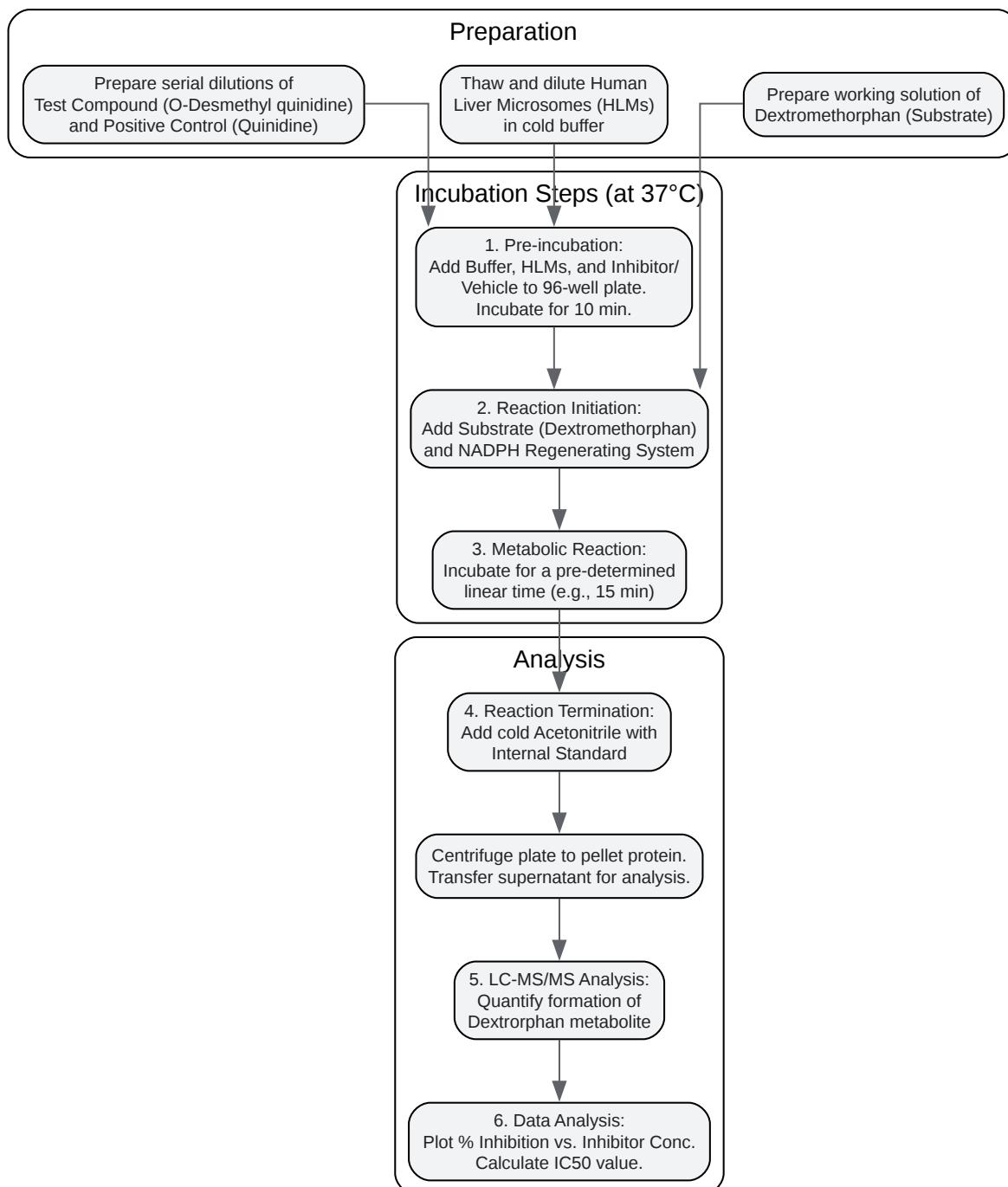
Objective: To determine the concentration of a test compound (e.g., **O-Desmethyl quinidine**) that produces 50% inhibition of CYP2D6 activity.

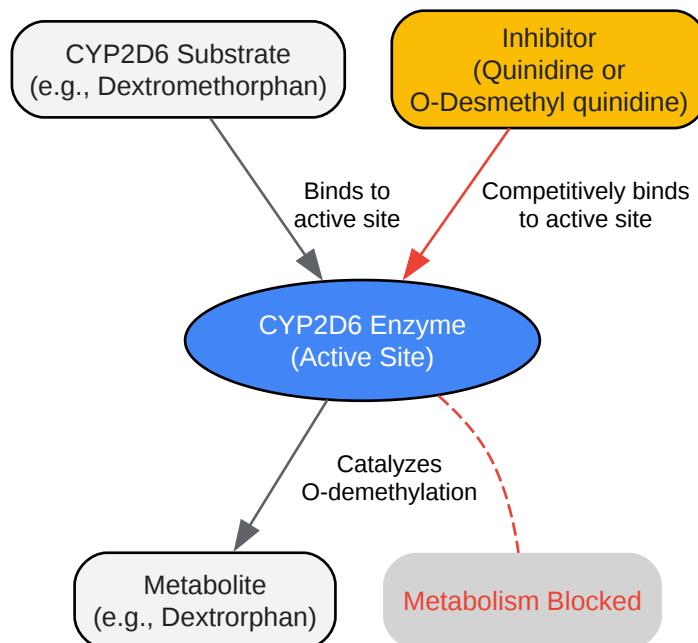
Materials and Reagents:

- Human Liver Microsomes (HLMs)
- Dextromethorphan (CYP2D6 substrate)
- Test Inhibitor (e.g., **O-Desmethyl quinidine**) Stock Solution
- Quinidine (Positive Control Inhibitor) Stock Solution

- Potassium Phosphate Buffer (100 mM, pH 7.4)
- NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Acetonitrile (ACN) with internal standard (for reaction termination and sample preparation)
- 96-well incubation plates
- LC-MS/MS system for analysis

Experimental Workflow:





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References

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- 2. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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